molecular formula C18H21NO8 B013738 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide CAS No. 37067-30-4

4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

Cat. No. B013738
CAS RN: 37067-30-4
M. Wt: 379.4 g/mol
InChI Key: QCTHLCFVVACBSA-JVNHZCFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide involves multiple steps including condensation reactions, deacetylation, and specific enzymatic assays to evaluate stability and activity. Huang (2009) detailed the synthesis and stability of 4-methylumbelliferyl derivatives, utilizing Saccharomyces cerevisiae derived glucans, peracetylation, and deacetylation processes, achieving an overall yield of 35% (Huang, 2009). Additionally, Chow and Weissmann (1981) provided a method for synthesizing 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a related compound, highlighting the use of fluorometric measurement for enzyme activity assay (Chow & Weissmann, 1981).

Scientific Research Applications

  • Enzyme Activity in Fungal Culture : This compound is used as a substrate for screening extracellular enzyme activity in fungal culture filtrates (Barth & Bridge, 1989).

  • Identifying Streptococcus Species : It aids in identifying Streptococcus species isolated from bovine mammary glands, which is significant in veterinary science (Matthews, Oliver, & King, 1991).

  • Prenatal Diagnosis of Sanfilippo Disease : It is used in a simple fluorometric assay for the early prenatal diagnosis of Sanfilippo disease type C (Wang He et al., 1994).

  • Rapid Identification of Mastitis-causing Bacteria : The compound allows rapid identification of streptococci isolated from cows with mastitis (Schaufuss, Lämmler, & Blobel, 1986).

  • Studying Fungal Biomass : It is used to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

  • Monitoring Renal Damage : The assay of urinary N-acetyl-beta-glucosaminidase is useful in monitoring renal damage due to myoglobinuria (Powell et al., 1983).

  • Protein-Sugar Interactions : The fluorescence of O-(4-methylumbelliferyl)-glycosides can be used to study protein-sugar interactions in various solvents and amino acids (Midoux et al., 1983).

  • Diagnosis and Disease Monitoring : The assay method is reproducible, easy to perform, and shows a linear response even at high enzyme levels, making it useful for determining NAG activity in human urine (Linko-Löppönen, 1986).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHLCFVVACBSA-JVNHZCFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885659
Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Sigma-Aldrich MSDS]
Record name 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11188
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-4-methyl-

CAS RN

37067-30-4
Record name 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37067-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 3
Reactant of Route 3
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 4
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 5
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Reactant of Route 6
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide

Citations

For This Compound
82
Citations
M O'Brien, RR Colwell - Applied and Environmental Microbiology, 1987 - Am Soc Microbiol
… paper spot test with 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide as the substrate. The … The filter paper spot test with 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide has the …
Number of citations: 176 journals.asm.org
G Nicot, G Lachâtre, C Gonnet, JL Dupuy… - Clinical …, 1987 - academic.oup.com
… For continuous post-column quantification of the activities of these isoenzymes, we use an on-line post-column reactor and 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide as …
A Noto, Y Ogawa, S Mori, M Yoshioka… - Clinical …, 1983 - academic.oup.com
… The correlation between the MCP-NAG method (y) and the fluorimetric method (x) involving 4-methylumbelliferyl N-acetyl-beta-D-glucosaminide is represented by the equation y = 0.995…
Number of citations: 226 0-academic-oup-com.brum.beds.ac.uk
R Sato, N Nakajima, S Soeta, J Sato… - American journal of …, 1997 - europepmc.org
Objective To measure urine N-acetyl-beta-D-glucosaminidase (NAG) activity of healthy cattle, using 3 substrates (4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide, sodio-m-…
Number of citations: 4 europepmc.org
E Włóka - Wiadomosci Parazytologiczne, 2010 - europepmc.org
… molecular mass estimation, two zymograms were made with Triton X-100 and casein and with the use of fluorescent substrate 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. …
Number of citations: 6 europepmc.org
C Ding, T Nakamura, MD Trousdale… - … & Visual Science, 2003 - iovs.arvojournals.org
… Beta-hexosaminidase concentration was determined in the culture media by using 4-methylumbelliferyl N-acetyl-beta-D-glucosaminide as the substrate. Total protein concentrations …
Number of citations: 2 iovs.arvojournals.org
L Zinterhofer, G Schuttringer - Clinical chemistry, 1976 - academic.oup.com
… In contrast to existing single-point methods, a ph of 4.5, which is optimal for hexosaminidase activity on the substrate (4-methylumbelliferyl-N-acetyl-beta-d-glucosaminide) is maintained …
N Konkol, CJ McNamara, R Mitchell - Journal of microbiological methods, 2010 - Elsevier
… 4-methylumbelliferyl-N-acetyl-beta-d-glucosaminide (MUF-NAG) (Sigma-Aldrich Co., St. Louis, MO) was used to detect beta-N-acetylhexosaminidase activity (Miller et al., 1998). All …
I Kokkala - 1992 - elibrary.ru
… In cell homogenates, N-acetyl-$\beta$-D glucosaminidase activity determined with 4-methylumbelliferyl N-acetyl-$\beta$-D glucosaminide gave 35 $\mu$units/mg protein in A. …
Number of citations: 1 elibrary.ru
AF Van Elsen, JG Leroy, FJ Vanneuville… - Human Genetics, 1976 - Springer
… 37 fractions of 300 ~1 were collected and of each of those fractions 100 ttl was incubated at 37C for 30 rain with 100 t~l of a 3.0 m_~ 4-methylumbelliferyl-N-acetylbeta-D-glucosaminide …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.